2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of a suitable oxidizing agent.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The thiadiazole ring is then coupled with the nitrated benzamide in the presence of a chlorinating agent, such as thionyl chloride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by the substitution of the chlorine atom.
Scientific Research Applications
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-acetamide: A structurally similar compound with different functional groups.
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-benzamide: Another related compound with variations in the benzamide moiety.
Uniqueness
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c16-12-8-10(20(22)23)6-7-11(12)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHRPVHOPXPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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